A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)
A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a phenylacetonitrile derivative with the CAS number 93-17-4.[1][2] It presents as a white to light yellow crystalline solid or powder.[3][4] This compound is a critical intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][5] Its most notable application is as a key building block in the synthesis of Verapamil, a well-known calcium channel blocker used to manage cardiovascular conditions like high blood pressure and angina.[6][][8] It is also utilized in the creation of other complex molecules and serves as a starting material for various chemical reactions.[3]
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethoxyphenylacetonitrile are summarized in the table below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [9][10] |
| Molecular Weight | 177.20 g/mol | [11] |
| Melting Point | 54-57 °C, 62-65 °C | [3][9][10] |
| Boiling Point | 171-178 °C at 10 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
| Flash Point | 250 °C (closed cup) | |
| Autoignition Temperature | 360 °C / 680 °F | [12] |
| Water Solubility | Insoluble | [9] |
| Organic Solvent Solubility | Soluble in organic solvents, 10% in Methanol | [3][5] |
| Appearance | White to almost white crystals or crystalline needles | [3] |
| LogP | 1.19 | [9] |
| Purity | 98% - 99+% | [5][10] |
Applications in Research and Drug Development
3,4-Dimethoxyphenylacetonitrile is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.
-
Verapamil Synthesis : Its primary role is as a crucial intermediate in the industrial synthesis of Verapamil, a calcium channel blocker used for treating hypertension, angina, and supraventricular tachycardia.[6][][8] The purity of the acetonitrile is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[6] It is also identified as a potential impurity of Verapamil.[]
-
Synthesis of Novel Compounds : It has been used as a starting material in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3]
-
Diterpene Synthesis : The compound has been utilized in the preparation of a modified diterpene, (±)-nimbidiol, in a process involving a sulfenium ion-promoted polyene cyclization.[3]
-
Papaverine Intermediate : It serves as an intermediate in the preparation of the muscle relaxant Papaverine.[3]
Experimental Protocols
Detailed methodologies for the synthesis and application of 3,4-Dimethoxyphenylacetonitrile are crucial for reproducible research.
Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile
This synthesis is a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which avoids the use of highly toxic cyanide reagents directly in the final steps.[6][13][14]
Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde
-
Combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene in a suitable reaction flask.[6][13]
-
Maintain the reaction mixture at 15°C and stir for 3 hours.[6][13]
-
After the reaction period, separate the toluene layer.[6][13]
-
Extract the remaining aqueous layer with 20 mL of toluene.[6][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product can be analyzed by HPLC, expecting a purity of approximately 99.2%.[13]
Step 2: Aldoxime Formation
-
To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[6][13]
-
Add 100 mL of purified water and separate the toluene layer.[6][13]
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime. The expected purity via HPLC is around 99.3%.[13]
Step 3: Dehydration & Crystallization
-
To the toluene solution of the oxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of DMSO.[6][13]
-
After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.[6][13]
-
Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.[6][13]
-
Combine the toluene layers, wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate to dryness under reduced pressure.[13]
-
To the resulting oil, add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.[13]
-
Filter the crystals and rinse with ice-cold ethanol to obtain 3,4-dimethoxyphenylacetonitrile. The expected yield is approximately 85%.[13]
Protocol 2: Synthesis of α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile
This protocol demonstrates the use of 3,4-dimethoxyphenylacetonitrile as a nucleophile in an alkylation reaction.[15]
-
Add 35.4 g (0.2 mol) of 3,4-dimethoxyphenylacetonitrile and 11.7 g (0.3 mol) of sodium amide (NaNH₂) to 500 mL of liquid ammonia.[15]
-
Stir the mixture for two hours, maintaining a temperature of -25°C to -30°C using a dry ice/acetone bath.[15]
-
Add 16.4 g (0.1 mol) of 4-chloroquinoline to the reaction mixture.[15]
-
Allow the mixture to stir at room temperature until all excess ammonia has evaporated.[15]
-
Add benzene to the residue, followed by the slow addition of water to quench any excess NaNH₂.[15]
-
Separate the organic and aqueous phases. Extract the aqueous phase with benzene.[15]
-
Combine the benzene extracts and extract with 9M HCl (2 x 150 mL).[15]
-
Wash the acidic phase with diethyl ether (500 mL), then cool and basify with concentrated ammonium hydroxide.[15]
-
Extract the resulting aqueous mixture with chloroform (500 mL).[15]
-
Dry the chloroform extract with MgSO₄ and evaporate the solvent to yield the crude product, α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.[15]
Protocol 3: Purification by Recrystallization
For applications requiring high purity, 3,4-dimethoxyphenylacetonitrile can be purified by recrystallization.[3]
-
Dissolve the crude 3,4-dimethoxyphenylacetonitrile in a minimal amount of hot ethanol or methanol. Its solubility is noted as 10% in methanol.[3]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of ice-cold solvent (ethanol or methanol) and dry under vacuum.
Safety and Handling
3,4-Dimethoxyphenylacetonitrile is classified as an acute oral toxin and requires careful handling.
-
Hazard Classification : Acute Toxicity 4, Oral (H302). It may be metabolized in the body to cyanide, which can cause symptoms ranging from headache and dizziness to convulsions, coma, and death by inhibiting cellular respiration.[2]
-
Signal Word : Warning.
-
Personal Protective Equipment (PPE) : Use of eye shields, chemical-resistant gloves, and a dust mask (type N95 or equivalent) is recommended.[12]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]
-
First Aid :
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Ingestion : If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Conclusion
3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a pivotal intermediate, especially in the synthesis of the cardiovascular drug Verapamil, underscores its importance. A thorough understanding of its chemical properties, detailed synthetic and purification protocols, and strict adherence to safety guidelines are essential for its effective and safe utilization in research and development. The methodologies provided herein offer a technical foundation for professionals working with this versatile molecule.
References
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